molecular formula C12H18N2O2 B15134138 6-Amino-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione

6-Amino-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione

Cat. No.: B15134138
M. Wt: 222.28 g/mol
InChI Key: OEKUKTWWMWMTHI-UHFFFAOYSA-N
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Description

6-Amino-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

6-amino-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C12H18N2O2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(15)14-12(8)16/h6-10H,1-5,13H2,(H,14,15,16)

InChI Key

OEKUKTWWMWMTHI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCC3C2C(C1)C(=O)NC3=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route begins with the cyclization of appropriate precursors under controlled conditions. For example, starting materials such as substituted benzylamines and cyclic ketones can undergo condensation reactions followed by cyclization to form the desired polycyclic structure. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and scalability while maintaining stringent quality control. Industrial synthesis may utilize advanced techniques such as automated reactors, high-throughput screening, and real-time monitoring to ensure consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists exploring new reaction mechanisms and pathways.

    Biology: Its potential biological activity has led to investigations into its use as a pharmacological agent, with studies focusing on its interactions with biological targets.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism by which 6-Amino-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific polycyclic framework and functional groups, which confer unique chemical and biological properties

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